molecular formula C9H13N5S B2777012 5-(1-Butylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946812-22-1

5-(1-Butylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B2777012
M. Wt: 223.3
InChI Key: MPQFBXHQZZMGQC-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are known for their broad range of chemical and biological properties . Thiadiazoles, on the other hand, are organic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom. They are also known for their diverse chemical properties and biological activities.


Synthesis Analysis

Pyrazoles can be synthesized through a variety of methods, including condensation reactions and multi-component reactions . Thiadiazoles can also be synthesized through various methods, including condensation of thiosemicarbazides .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms . Thiadiazoles have a similar five-membered ring, but with two nitrogen atoms and one sulfur atom .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Physical And Chemical Properties Analysis

Pyrazoles and thiadiazoles are generally solid at room temperature and are soluble in common organic solvents .

Safety And Hazards

The safety and hazards of pyrazoles and thiadiazoles can vary greatly depending on their specific structure and functional groups. Some pyrazoles and thiadiazoles are used in pharmaceuticals and are generally safe for human consumption under the right conditions .

Future Directions

Future research in the field of pyrazoles and thiadiazoles is likely to focus on the development of new synthetic methods and the discovery of new biological activities .

properties

IUPAC Name

5-(1-butylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5S/c1-2-3-5-14-6-4-7(13-14)8-11-12-9(10)15-8/h4,6H,2-3,5H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQFBXHQZZMGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC(=N1)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-butyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

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